molecular formula C13H16N2O B500640 2-(4-Methylbenzoylmethylene)hexahydropyrimidine CAS No. 115859-76-2

2-(4-Methylbenzoylmethylene)hexahydropyrimidine

Cat. No.: B500640
CAS No.: 115859-76-2
M. Wt: 216.28g/mol
InChI Key: CLRJDSNOHLWHGU-UHFFFAOYSA-N
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Description

2-(4-Methylbenzoylmethylene)hexahydropyrimidine is a chemical compound known for its unique structure and diverse applications in various fields It is a derivative of hexahydropyrimidine, featuring a 4-methylbenzoylmethylene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylbenzoylmethylene)hexahydropyrimidine typically involves the reaction of 4-methylbenzoylmethylene with hexahydropyrimidine under specific conditions. One common method includes the use of microwave irradiation to facilitate the reaction, which enhances the yield and reduces the reaction time . The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like Fe(OTf)3 to promote the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and high yield. The use of automated systems and advanced monitoring techniques helps in optimizing the reaction conditions and scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylbenzoylmethylene)hexahydropyrimidine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can occur at different positions on the hexahydropyrimidine ring, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogens in the presence of a catalyst like iron(III) chloride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of 2-(4-Methylbenzoylmethylene)hexahydropyrimidine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to various biological effects. For example, it may act as an antagonist to specific receptors in the body, thereby modulating cellular responses and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Methylbenzoylmethylene)hexahydropyrimidine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties

Properties

IUPAC Name

2-(1,3-diazinan-2-ylidene)-1-(4-methylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c1-10-3-5-11(6-4-10)12(16)9-13-14-7-2-8-15-13/h3-6,9,14-15H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLRJDSNOHLWHGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C=C2NCCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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